molecular formula C18H19N3O3S B020082 Rosiglitazone-d3 CAS No. 1132641-22-5

Rosiglitazone-d3

Cat. No. B020082
M. Wt: 360.4 g/mol
InChI Key: YASAKCUCGLMORW-FIBGUPNXSA-N
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Description

Rosiglitazone, a thiazolidinedione, is known for its role in improving insulin sensitivity. It functions through the activation of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a crucial role in metabolic regulation.

Synthesis Analysis

The synthesis of Rosiglitazone involves a multi-step chemical process starting from 2-Chloropyridine and 2-(Methylamino) ethanol through Williamson reaction, condensation reaction, and hydrogenation reaction, leading to high yields under mild reaction conditions (Qin, 2003).

Molecular Structure Analysis

Rosiglitazone's effectiveness as an anti-diabetic drug is partly attributed to its molecular structure, enabling it to act as a potent agonist of the PPAR-γ receptor. Its structure facilitates the activation of this receptor, which is central to its mechanism of action in reducing insulin resistance.

Chemical Reactions and Properties

Rosiglitazone acts through a PPAR-γ–independent mechanism to inhibit acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, demonstrating its multifaceted actions beyond the PPAR-γ pathway (Askari et al., 2007).

Physical Properties Analysis

Investigations into the effects of solvents on Rosiglitazone reveal insights into its physical properties, including solubility and stability, which are crucial for its pharmacokinetic profile and therapeutic efficacy (Ismail et al., 2019).

Scientific Research Applications

  • Cardiovascular Risk Analysis

    • Field : Medical Research
    • Application : Rosiglitazone is used in the systematic review and meta-analysis of its effects on cardiovascular risk and mortality .
    • Methods : The research involves the use of individual patient level data (IPD) and summary level data from various sources. The study examines a composite outcome of acute myocardial infarction, heart failure, cardiovascular related death, and non-cardiovascular related death .
    • Results : The study aims to clarify uncertainties about the cardiovascular risk of rosiglitazone and determine whether different analytical approaches are likely to alter the conclusions of adverse event meta-analyses .
  • Diabetes Treatment

    • Field : Endocrinology
    • Application : Rosiglitazone is used in the treatment of type 2 diabetes .
    • Methods : The study involves the addition of a maximal dose of rosiglitazone to patients in whom maximal doses of metformin and a sulfonylurea agent failed to achieve the American Diabetes Association’s A1C goal level of <7% .
    • Results : The addition of a maximal dose of rosiglitazone lowers the A1C value from 9.3 to 7.5% after 4 months .
  • Ferroptosis Inhibition

    • Field : Biochemistry
    • Application : Rosiglitazone is used as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the process of ferroptosis .
    • Methods : Rosiglitazone is used at a concentration of 0.0125 mg/ml in the drinking water in a Gpx4 knockout mouse model of ferroptosis .
    • Results : Rosiglitazone increases survival in the mouse model of ferroptosis .
  • Osteoblast Differentiation

    • Field : Cell Biology
    • Application : Rosiglitazone is used to accelerate osteoblast differentiation from human mesenchymal stem cells (hMSC) .
    • Methods : The study involves the use of rosiglitazone in the differentiation process of hMSC into osteoblasts .
    • Results : The study shows that rosiglitazone accelerates osteoblast differentiation at the expense of increased oxidative stress and cell death .
  • Insulin Sensitization

    • Field : Endocrinology
    • Application : Rosiglitazone works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .
    • Methods : It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .
    • Results : Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks .
  • Anti-Inflammatory and Anti-Cancer Capabilities

    • Field : Oncology and Immunology
    • Application : Studies have shown that rosiglitazone has not only hypoglycemic effect but also anti-inflammatory and anti-cancer capabilities .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Insulin Sensitization

    • Field : Endocrinology
    • Application : Rosiglitazone works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .
    • Methods : It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .
    • Results : Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks .
  • Anti-Inflammatory and Anti-Cancer Capabilities

    • Field : Oncology and Immunology
    • Application : Studies have shown that rosiglitazone has not only hypoglycemic effect but also anti-inflammatory and anti-cancer capabilities .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAKCUCGLMORW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiglitazone-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
We present a simple, rapid, and sensitive liquid chromatography (LC)–tandem mass spectrometry (MS/MS) method for the simultaneous quantification of rosiglitazone and its two major …
Number of citations: 16 www.sciencedirect.com
SC Schock, J Xu, PM Duquette, Z Qin… - Journal of …, 2008 - Soc Neuroscience
Activation of peroxisome proliferator-activated receptor-γ (PPARγ) signaling after stroke may reduce brain injury, but this effect will depend on the levels of receptor and cofactors. Here, …
Number of citations: 51 www.jneurosci.org
J Shea, C Terry, K Edwards, J Agarwal - Molecular Biology Reports, 2019 - Springer
Obesity and diabetes are both associated risk factors for developing breast cancer and poor patient outcomes. Adipose cells are an important endocrine system and are the main …
Number of citations: 4 link.springer.com
WG Sanders, H Li, I Zhuplatov, Y He, SE Kim… - Journal of Controlled …, 2017 - Elsevier
… ROS, PGZ and the deuterated internal standards (IS), rosiglitazone-D3 and pioglitazone-D4, were purchased from Toronto Research Chemicals (North York, ON, Canada). Acetonitrile (…
Number of citations: 5 www.sciencedirect.com
R van der Oost - 2014 - edepot.wur.nl
Met het Slim-monitorenproject ontwikkelt Waternet een alternatief systeem voor beoordeling van de microchemische waterkwaliteit. In plaats van methoden waarbij alleen wordt …
Number of citations: 0 edepot.wur.nl

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